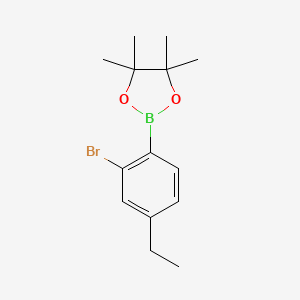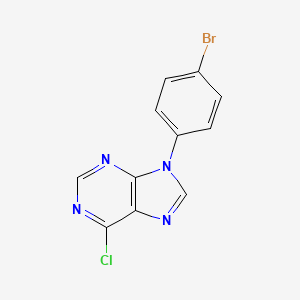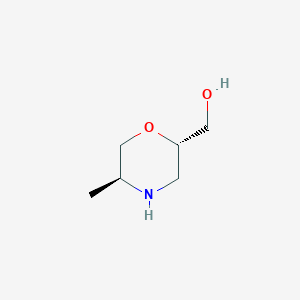![molecular formula C11H15NO2 B14028235 2,2-dideuterio-2-[(4-deuteriophenyl)methoxy]-N,N-dimethylacetamide](/img/structure/B14028235.png)
2,2-dideuterio-2-[(4-deuteriophenyl)methoxy]-N,N-dimethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Benzyl-4-D)oxy]-N,N-dimethylacetamide-2,2-D2 is a deuterated compound used in various scientific research applications. Deuterium, a stable isotope of hydrogen, is incorporated into the compound to enhance its stability and provide unique properties for research purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzyl-4-D)oxy]-N,N-dimethylacetamide-2,2-D2 typically involves the following steps:
Formation of Benzyl-4-D: The benzyl group is deuterated using deuterium gas (D2) in the presence of a palladium catalyst.
Acetylation: The deuterated benzyl group is then reacted with N,N-dimethylacetamide in the presence of an acetylating agent such as acetic anhydride.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity.
Industrial Production Methods
Industrial production of 2-[(Benzyl-4-D)oxy]-N,N-dimethylacetamide-2,2-D2 involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production, ensuring high yield and purity. Advanced purification techniques and quality control measures are employed to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Benzyl-4-D)oxy]-N,N-dimethylacetamide-2,2-D2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of benzyl alcohol or benzaldehyde.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of halogenated benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(Benzyl-4-D)oxy]-N,N-dimethylacetamide-2,2-D2 is used in various scientific research fields:
Chemistry: As a stable isotope-labeled compound, it is used in reaction mechanism studies and kinetic isotope effect experiments.
Biology: Utilized in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Employed in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs in the body.
Industry: Used in the production of specialty chemicals and materials with enhanced stability and performance.
Wirkmechanismus
The mechanism of action of 2-[(Benzyl-4-D)oxy]-N,N-dimethylacetamide-2,2-D2 involves its interaction with molecular targets and pathways. The deuterium atoms in the compound provide increased stability and resistance to metabolic degradation. This enhances the compound’s effectiveness in various applications, including drug development and metabolic studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(Benzyl)oxy]-N,N-dimethylacetamide: The non-deuterated version of the compound.
2-[(Benzyl-4-D)oxy]-N,N-dimethylacetamide: A partially deuterated version with deuterium only at the benzyl position.
Uniqueness
2-[(Benzyl-4-D)oxy]-N,N-dimethylacetamide-2,2-D2 is unique due to its complete deuteration at both the benzyl and acetamide positions. This provides enhanced stability and resistance to metabolic degradation compared to its non-deuterated and partially deuterated counterparts.
Eigenschaften
Molekularformel |
C11H15NO2 |
|---|---|
Molekulargewicht |
196.26 g/mol |
IUPAC-Name |
2,2-dideuterio-2-[(4-deuteriophenyl)methoxy]-N,N-dimethylacetamide |
InChI |
InChI=1S/C11H15NO2/c1-12(2)11(13)9-14-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3/i3D,9D2 |
InChI-Schlüssel |
BWVUHPBLCIOQGK-ZWZIAVETSA-N |
Isomerische SMILES |
[2H]C1=CC=C(C=C1)COC([2H])([2H])C(=O)N(C)C |
Kanonische SMILES |
CN(C)C(=O)COCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



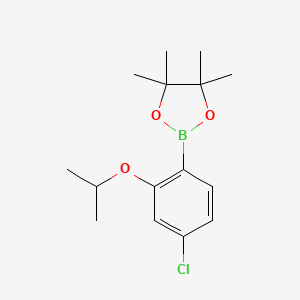
![tert-butyl (1R,7S)-2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate](/img/structure/B14028164.png)
![1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;dichloronickel;triphenylphosphane](/img/structure/B14028175.png)


![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydroisothiazolo[4,5-C]pyridine-3-carboxylic acid](/img/structure/B14028203.png)
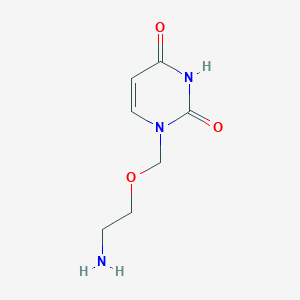
![Benzyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B14028214.png)
